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Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449 Get Quote

In the world of organic chemistry, isomers pose a fascinating challenge. These compounds

share the same molecular formula but differ in the arrangement of their atoms, leading to

distinct physical and chemical properties. For researchers, scientists, and professionals in drug

development, the ability to unequivocally identify a specific isomer is paramount. This guide

provides a detailed spectroscopic comparison of ethyl cyclopropanecarboxylate and one of

its common isomers, ethyl crotonate, using fundamental techniques: Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Ethyl cyclopropanecarboxylate and ethyl crotonate both have the molecular formula

C₆H₁₀O₂, but their structural differences are significant. Ethyl cyclopropanecarboxylate
features a unique three-membered cyclopropane ring, while ethyl crotonate contains a double

bond within a four-carbon chain. These structural dissimilarities give rise to characteristic

spectroscopic signatures, which are detailed below.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ethyl
cyclopropanecarboxylate and ethyl crotonate, providing a clear basis for their differentiation.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Assignment
Ethyl

Cyclopropanecarboxylate
Ethyl Crotonate

-O-CH₂-CH₃ 4.07 (q, 2H) 4.17 (q, 2H)

-CH=CH-CH₃ N/A 6.95 (dq, 1H)

>C=CH- N/A 5.83 (dq, 1H)

CH (cyclopropyl) 1.55 (m, 1H) N/A

-O-CH₂-CH₃ 1.22 (t, 3H) 1.28 (t, 3H)

CH₂ (cyclopropyl) 0.85 (m, 4H) N/A

-CH=CH-CH₃ N/A 1.88 (dd, 3H)

Data acquired in CDCl₃. Coupling patterns are denoted as q (quartet), dq (doublet of quartets),

m (multiplet), t (triplet), and dd (doublet of doublets).

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Assignment
Ethyl

Cyclopropanecarboxylate
Ethyl Crotonate[1][2]

C=O 174.5 166.5

-CH=CH-CH₃ N/A 144.9

>C=CH- N/A 122.7

-O-CH₂-CH₃ 60.2 60.1

CH (cyclopropyl) 13.0 N/A

-O-CH₂-CH₃ 14.3 14.2

CH₂ (cyclopropyl) 8.5 N/A

-CH=CH-CH₃ N/A 17.9
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Data acquired in CDCl₃.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group
Ethyl

Cyclopropanecarboxylate[3]
Ethyl Crotonate

C=O Stretch ~1730 ~1720

C-O Stretch ~1180 ~1170

C=C Stretch N/A ~1655

=C-H Bend N/A ~965

Cyclopropyl C-H Stretch ~3080 N/A

Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

Fragment
Ethyl

Cyclopropanecarboxylate[4]
Ethyl Crotonate

[M]⁺ 114 114

[M - OCH₂CH₃]⁺ 69 69

[M - COOCH₂CH₃]⁺ 41 41

[CH₂CH₃]⁺ 29 29

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized methodologies for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of the analyte (ethyl
cyclopropanecarboxylate or ethyl crotonate) was dissolved in about 0.6 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz or 500 MHz

spectrometer. Key acquisition parameters included a 30° pulse width, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer.

To enhance the signal of quaternary carbons, a 30° pulse width and an extended relaxation

delay (e.g., 5 seconds) can be used.[1][2] DEPT-135 experiments can be performed to

differentiate between CH, CH₂, and CH₃ signals.[1][2]

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the

neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum was typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates was recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum plots the relative

abundance of ions as a function of their m/z ratio.
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Visualization of Isomeric Structures and Analytical
Workflow
The following diagram illustrates the structural differences between ethyl
cyclopropanecarboxylate and ethyl crotonate and the spectroscopic techniques used for their

comparative analysis.

Spectroscopic Comparison of C₆H₁₀O₂ Isomers

Isomers (C₆H₁₀O₂)
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Caption: Workflow for the spectroscopic differentiation of ethyl cyclopropanecarboxylate and

ethyl crotonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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